molecular formula C6H2BrF3N4 B12337495 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine CAS No. 425378-67-2

3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

Cat. No.: B12337495
CAS No.: 425378-67-2
M. Wt: 267.01 g/mol
InChI Key: SETQRHHAUHTGHO-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-b][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is an I2-mediated annulation reaction, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenone and heterocycle ketones . The reaction conditions often involve the use of iodine as a catalyst and can be performed under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is unique due to the presence of both a bromine atom and a trifluoromethyl group. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities.

Properties

CAS No.

425378-67-2

Molecular Formula

C6H2BrF3N4

Molecular Weight

267.01 g/mol

IUPAC Name

3-bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C6H2BrF3N4/c7-4-2-12-14-3(6(8,9)10)1-11-5(14)13-4/h1-2H

InChI Key

SETQRHHAUHTGHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)N=C(C=N2)Br)C(F)(F)F

Origin of Product

United States

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